N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide - 330190-91-5

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Catalog Number: EVT-3054957
CAS Number: 330190-91-5
Molecular Formula: C16H9BrF3N3OS
Molecular Weight: 428.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer agents: Many 1,3,4-thiadiazole derivatives exhibit promising anticancer activity against various cancer cell lines [, , , , ]. These compounds may act by inducing apoptosis, inhibiting cell proliferation, or targeting specific signaling pathways involved in cancer development.
  • Antimicrobial agents: Several studies have demonstrated the potent antimicrobial activity of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi [, , , ]. These compounds may interfere with bacterial cell wall synthesis, inhibit protein synthesis, or disrupt other essential cellular processes.
  • Anticonvulsant agents: Some 1,3,4-thiadiazole derivatives have been identified as potential anticonvulsant agents, showing promising activity in animal models of epilepsy []. Their mechanism of action may involve modulation of neurotransmitter release, inhibition of ion channels, or other mechanisms related to neuronal excitability.
  • Inhibitors of specific enzymes: 1,3,4-thiadiazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase [, ], ketol-acid reductoisomerase [, ], and alkaline phosphatase []. These inhibitory activities suggest potential applications in treating diseases associated with the dysregulation of these enzymes.
  • Agricultural applications: Some 1,3,4-thiadiazole derivatives have shown promising herbicidal activity and are being explored for their potential in weed control []. Their mechanism of action may involve inhibition of plant-specific enzymes or disruption of crucial plant growth processes.

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: This series of compounds, which includes benzamide and benzothioamide derivatives bearing halogen moieties (Cl, F), is based on a 1,3,4-thiadiazole scaffold. [] These compounds were synthesized and evaluated for their in vitro anticancer properties against PC3, HT-29, and SKNMC cancer cell lines. [] Notably, several chlorine-containing benzamide and benzothioamide derivatives demonstrated higher cytotoxic activity against the SKNMC cell line compared to doxorubicin. []

3-[N-(4-bromophenyl)carbamoyl]-7-chloro-4-hydroxycoumarin

Compound Description: This compound is a 3-carbamoyl-4-hydroxycoumarin derivative that was synthesized using 4-chloro-acetylsalicyloyl chloride as a starting material and incorporating a [14C] label for research purposes. [] The compound's specific activity was determined to be 0.7 mCi/mmol. []

3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4- hydroxycoumarin

Compound Description: This [14C]-labeled 3-carbamoyl-4-hydroxycoumarin derivative was synthesized through a condensation reaction with 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, resulting in a specific activity of 0.6 mCi/mmol. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

Compound Description: This series of twelve novel Schiff’s bases features a 1,3,4-thiadiazole scaffold linked to a benzamide group through a substituted methylene amino bridge. [] These compounds were synthesized using a facile, solvent-free microwave irradiation method. [] Their in vitro anticancer activity was evaluated against SK-MEL-2, HL-60, HeLa, and MCF-7 cancer cell lines. [] Notably, several compounds displayed promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. []

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

Compound Description: These compounds, incorporating a coumarin moiety linked to a thiadiazole ring, were synthesized using TBTU as a coupling reagent. [] The synthesis focused on environmentally friendly practices, emphasizing greener and faster reaction conditions. [] Their in vitro antitubercular activity was evaluated against the H37Rv strain of M. Tuberculosis, revealing promising results for compounds with electron-withdrawing substituents on the aromatic side chain. []

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

Compound Description: These 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro anticancer activities against PC3, MCF7, and SKNMC cancer cell lines. [] The study investigated their potential to induce apoptosis, focusing on the activation of caspases 3, 8, and 9. [] Two compounds with chlorine substitutions on the phenyl ring exhibited the most potent caspase activation, highlighting their potential as novel anticancer therapeutics. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This novel 1,3,4-thiadiazole derivative incorporates a benzylthio group and a 2-(4-(trifluoromethyl)phenyl)acetamide moiety. [] The compound was synthesized and evaluated for its cytotoxicity against MDA, PC3, and U87 cancer cell lines using the MTT assay. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This novel hybrid molecule combines a non-condensed pyrazoline moiety with 1,3,4-thiadiazole and dichloroacetic acid functionalities. [] The compound was synthesized using a cost-effective approach starting from 5-amino-1,3,4-thiadiazole-2-thiol, involving stepwise alkylation and acylation reactions. [] Its anticancer activity was evaluated in vitro using the NCI DTP protocol "60 lines screening." []

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate

Compound Description: This compound, a 1,3,4-thiadiazole derivative with two 2-methoxyphenyl rings, exhibits a nearly coplanar arrangement of its ring systems due to intramolecular hydrogen bonding. [] The crystal structure reveals intermolecular hydrogen bonds, forming a network of interconnected molecules. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound, featuring a urea linkage connecting a 2,6-difluorobenzoyl group and a 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl moiety, exhibits a planar configuration stabilized by intramolecular hydrogen bonding. [] The crystal structure reveals a network of intermolecular hydrogen bonds, contributing to its stability. [] This compound demonstrated good fungicidal activity against Rhizoctonia solani and Botrytis cinerea. []

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

Compound Description: This compound features a dehydroabietane diterpenoid moiety linked to a 1,3,4-thiadiazole ring via a 2-chlorobenzamide group. [] The crystal structure reveals two independent molecules in the asymmetric unit, both exhibiting a chair conformation for the cyclohexyl ring attached to the thiadiazole fragment. [] Intermolecular hydrogen bonds contribute to the crystal packing, forming centrosymmetric dimers further stabilized by C—H⋯π interactions. []

2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide

Compound Description: This compound, a 1,3,4-thiadiazole derivative, exhibits a non-planar conformation with a dihedral angle of 38.5° between the two benzene rings. [] The crystal structure reveals intermolecular hydrogen bonds forming inversion dimers. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: A novel, thermodynamically stable crystalline modification of this compound has been developed. [] This modification offers significant advantages for the stability of suspension formulations, which is crucial for its potential pharmaceutical applications. []

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

Compound Description: This series, derived from sulfamethizole, consists of 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides and their thioureido counterparts. [] These compounds were synthesized and their structures were confirmed through spectral analysis. [] The anticancer activity of these compounds was evaluated against HCT116 and HeLa cell lines, with compound 4 showing significant activity. [] ADMET studies indicated good oral drug-like properties for these compounds. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

Compound Description: This series of sulfonamide derivatives incorporates either a 5-methyl-isoxazol-3-yl or a 1,3,4-thiadiazol-2-yl moiety linked to a benzenesulfonamide group via a substituted phenylurea linker. [] These compounds were designed, synthesized, and evaluated for their in vitro inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. []

1‐(3‐Methylphenyl)‐3‐{5‐[4‐(trifluoromethyl)phenyl]‐1,3,4‐thiadiazol‐2‐yl}urea

Compound Description: This compound, a thiadiazole derivative, features a urea linker connecting a 3-methylphenyl group to a 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl moiety. [] The structure is notable for its planar conformation, which is stabilized by intramolecular hydrogen bonding. []

1‐(2‐Methyl­benzo­yl)‐3‐{5‐[4‐(trifluoro­meth­yl)phen­yl]‐1,3,4‐thia­diazol‐2‐yl}urea

Compound Description: This thiadiazole derivative incorporates a urea linkage connecting a 2-methylbenzoyl group to a 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl moiety. [] The molecule adopts a planar conformation, except for the fluorine atoms and methyl hydrogens. [] Intermolecular hydrogen bonding between the urea and thiadiazole groups forms centrosymmetric supramolecular dimers. [] The fluorine atoms exhibit disorder over two positions with a 2:1 occupancy ratio. []

N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas

Compound Description: This series of cyclopropanecarbonyl thiourea derivatives was designed based on the cyclopropane-like transition state of the ketol-acid reductoisomerase (KARI) catalyzed reaction. [] They were synthesized using a one-pot phase transfer catalyzed reaction and evaluated for their inhibitory activity against rice KARI. [, ] Compounds with 5-butyl and 3-pyridinyl substitutions showed 100% inhibition at 100 μg/mL. [, ] Structure-activity relationship studies revealed that longer alkyl chains and substitutions at the 4-position of the benzene ring enhanced KARI inhibitory activity. [, ]

Compound Description: This series of compounds was synthesized from sulfamethizole and featured either a ureido or thioureido linker at the 4-position of the benzenesulfonamide, with a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the sulfonamide nitrogen. [] Their structures were elucidated using various spectroscopic techniques. [] These compounds exhibited potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, surpassing the activity of the clinically used acetazolamide. []

(E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine

Compound Description: This organotin compound incorporates a 1,3,4-thiadiazole ring linked to a thiophene group via a methanimine bridge. [] A triphenylstannyl moiety is attached to the thiadiazole ring through a sulfur atom. [] The crystal structure reveals a monoclinic system with specific lattice parameters. []

Catena-poly[(1-(4-fluorophenyl)-N–(5-((trimethylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine]

Compound Description: This organotin polymer features repeating units of 1,3,4-thiadiazole linked to a 4-fluorophenyl group through a methanimine bridge. [] A trimethylstannyl moiety is attached to the thiadiazole ring via a sulfur atom. [] The crystal structure reveals an orthorhombic system with specific lattice parameters. []

1-(4-Bromo­benzo­yl)-3-(5-trifluoro­methyl-1,3,4-thia­diazol-2-yl)urea

Compound Description: This compound contains two independent molecules in the asymmetric unit. [] The urea linkage in both molecules is essentially planar due to intramolecular hydrogen bonds. [] The crystal structure shows stabilization by various intermolecular hydrogen bonds, including both classical NH-donor and non-classical CH-donor types. []

N-[(3-Methyl-5-phenoxy-1-phenylpyrazol-4-yl)carbonyl]-N′-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

Compound Description: This compound features a thiourea linker connecting a 5-propyl-1,3,4-thiadiazol-2-yl group to a complex pyrazole derivative. [] The crystal structure reveals two intramolecular hydrogen bonds and a disordered propyl chain. []

3-{[5-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]methyl}-1,2-benzoxazole

Compound Description: This compound combines a benzoxazole moiety with an imidazo[2,1-b][1,3,4]thiadiazole system bearing a 4-bromophenyl substituent. [] The crystal structure reveals planar ring systems with specific dihedral angles, stabilized by intermolecular C—H⋯N and C—H⋯O interactions, leading to chains and dimers. [] π-π stacking interactions between imidazole rings further contribute to the crystal packing. []

(2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N′-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide

Compound Description: This chiral compound consists of a succinamide core linking a 4-chlorophenyl group to a 5-phenyl-1,3,4-thiadiazol-2-yl moiety. [] The crystal structure highlights a nearly coplanar arrangement of the aromatic rings and reveals an extensive network of intermolecular hydrogen bonds, forming a three-dimensional network. []

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Compound Description: This compound is a pyrazolone-thiadiazole hybrid molecule synthesized using a two-step protocol involving simple transformations and readily available reagents. [] The structure, confirmed by NMR and LC-MS, exhibits a 1,3,4-thiadiazole ring linked to a tetrahydrobenzothiophene moiety through a sulfanylacetamide bridge and a pyrazolone substituent. [] In silico molecular docking studies suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor. []

4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

Compound Description: This compound incorporates a 1,3,4-thiadiazole ring linked to a thieno[2,3-d]pyrimidine system through a thioether bridge. [] The molecule features a 2-bromophenyl substituent on the thiadiazole ring and a trifluoromethyl group on the thienopyrimidine moiety. [] The crystal structure, determined by X-ray diffraction, reveals a nearly planar conformation for the molecule except for the fluorine atoms. []

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound features a 1,3,4-thiadiazole ring linked to a 4-pyridyl group and a 4-methylbenzoyl moiety through a urea bridge. [] The crystal structure reveals a planar urea linkage, a nearly coplanar arrangement of the thiadiazole and pyridine rings, and the formation of centrosymmetric dimers through intermolecular hydrogen bonding. []

N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines

Compound Description: This series of compounds comprises N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines, synthesized by reacting the parent amine with various symmetrical acid anhydrides. [] This efficient synthetic pathway yielded the desired compounds in good yields. [] Molecular docking studies revealed good binding energies for some derivatives with PDB ID: 5JZX, suggesting potential biological activity. [] Furthermore, these compounds displayed promising antibacterial activity against S. aureus and E. coli, with varying potencies observed for different derivatives. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues

Compound Description: This series of compounds features a benzamide moiety linked to a 5-(alkylthio)-1,3,4-oxadiazole ring through a methylene bridge. [] The synthesis involved a multi-step process starting from hippuric acid, with the final step being the reaction of 5-substituted 1,3,4-oxadiazole-2-thione with various alkyl or aryl halides. [] These compounds exhibited good to excellent alkaline phosphatase inhibitory activity, with compound 6i being the most potent (IC50 = 0.420 μM). [] Molecular docking studies confirmed the binding affinity of these compounds to the alkaline phosphatase enzyme. []

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

Compound Description: This compound consists of a central pyrazole ring connected to various substituents, including a chlorophenyl-thiadiazole moiety and an indole group. [] The crystal structure reveals specific dihedral angles between the ring systems and the presence of weak C—H⋯O interactions linking molecules related by screw axes. []

Properties

CAS Number

330190-91-5

Product Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C16H9BrF3N3OS

Molecular Weight

428.23

InChI

InChI=1S/C16H9BrF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)

InChI Key

ITJHHKWHXPBTCK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.